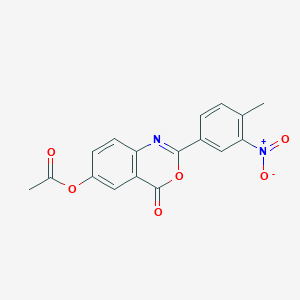

![molecular formula C19H23N3O3 B5526416 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 341.17394160 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Complexation Properties

The compound 1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole has been a subject of interest in the field of organic synthesis, particularly in the formation of highly substituted pyrazole ligands. These ligands have shown potential in complexing with platinum(II) and palladium(II) metal ions, indicating their relevance in coordination chemistry. The synthesis process involves the reaction of substituted 4-oxo-4H-chromones with N-methylhydrazine, leading to the formation of isomeric pyrazoles, which, under certain conditions, can transform into tricyclic derivatives. These complexes have been characterized using various techniques such as IR, 1H NMR, and FAB MS spectral analysis, demonstrating their structural integrity and potential applications in catalysis or as part of material science research (Budzisz, Małecka, & Nawrot, 2004).

Molecular Docking and Structural Analysis

Research on hybrid compounds containing pyrazole and coumarin cores, closely related to the target compound, has provided insights into their molecular geometry, Hirshfeld surface, and various electronic properties through computational studies. These studies include molecular docking, which investigates the interaction of these compounds with biological targets such as interleukin-6. This suggests the potential biomedical applications of such compounds, where their interaction with specific proteins could be of interest for therapeutic developments. The detailed analysis through spectroscopic techniques and theoretical calculations supports the structural elucidation and the understanding of their interaction mechanisms (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Green Synthesis Approaches

The importance of environmentally friendly synthesis methods has been highlighted in the preparation of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. A notable approach involves using starch solution as a catalyst, emphasizing the shift towards greener and more sustainable chemistry practices. This method not only simplifies the reaction process but also reduces the environmental impact associated with chemical syntheses, making it a significant advancement in the field of green chemistry (Hazeri, Maghsoodlou, Mir, Kangani, & Saravani, 2014).

Antimicrobial Activity

Another area of application for compounds related to this compound is in the development of antimicrobial agents. Research on pyrazol-4-yl- and 2H-chromene-based substituted anilines has demonstrated significant antibacterial and antifungal activities, suggesting their potential as lead compounds in the development of new antimicrobial drugs. The methodological approach, which includes facile synthesis and the exploration of their biological activities, points towards the relevance of these compounds in medicinal chemistry (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-12-7-13(2)22(20-12)16-9-21(10-16)19(23)15-8-14-5-4-6-17(24-3)18(14)25-11-15/h4-7,15-16H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJUSDXGLDUSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CN(C2)C(=O)C3CC4=C(C(=CC=C4)OC)OC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)